3-(4-aminophenoxy)propanoic acid
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Overview
Description
3-(4-aminophenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of an aminophenoxy group attached to a propanoic acid moiety.
Mechanism of Action
Target of Action
This compound is structurally similar to other aromatic compounds that have been found to bind with high affinity to multiple receptors . .
Biochemical Pathways
It’s worth noting that similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . These activities suggest that 3-(4-Aminophenoxy)propionic acid may affect a variety of biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
The pharmacokinetics of 3-(4-Aminophenoxy)propionic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Understanding these properties is crucial for determining the compound’s bioavailability and potential as a therapeutic agent. Future studies should focus on elucidating these properties .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenoxy)propanoic acid typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminophenol attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-aminophenoxy)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenoxy)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.
3-(4-nitrophenoxy)propanoic acid: Contains a nitro group instead of an amino group.
3-(4-chlorophenoxy)propanoic acid: Contains a chloro group instead of an amino group
Uniqueness
3-(4-aminophenoxy)propanoic acid is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-aminophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZFRAKKWTXCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350699-65-9 |
Source
|
Record name | 3-(4-aminophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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